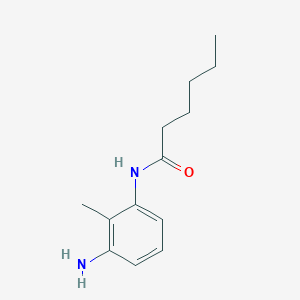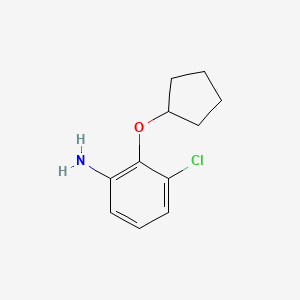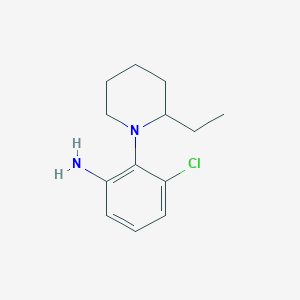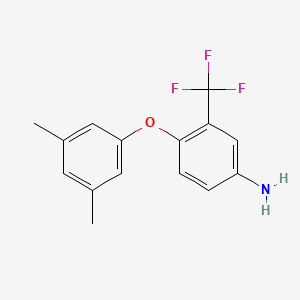
N-(3-Amino-2-methylphenyl)hexanamide
Übersicht
Beschreibung
N-(3-Amino-2-methylphenyl)hexanamide is a biochemical used for proteomics research . It has a molecular formula of C13H20N2O and a molecular weight of 220.31 .
Molecular Structure Analysis
The molecular structure of this compound consists of a hexanamide chain attached to a 3-amino-2-methylphenyl group . More detailed structural analysis would require specific spectroscopic data or computational modeling, which I currently don’t have access to.Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy in Dermatology
Photodynamic therapy (PDT) has been increasingly used in dermatology for treating a wide range of conditions, including neoplastic, inflammatory, and infectious cutaneous conditions. The therapy involves the activation of a photosensitizing drug, which localizes to diseased skin and is activated by light to cause selective cytotoxic damage. This method has shown effectiveness for certain nonmelanoma skin cancers and is being evaluated for other conditions such as cutaneous T-cell lymphoma, acne, psoriasis, leishmaniasis, and warts. The advantages of PDT include its noninvasiveness, capability for field treatment, quick recovery periods, and excellent cosmetic results (Lee & Baron, 2011).
Mechanistic Insights from Chemical Toxicants
Research into the neurotoxic γ-diketone metabolite of industrial solvents like n-hexane and methyl-n-butyl ketone has provided insights into the mechanisms of toxic neuropathies. Understanding the chemical nature of neurotoxicants helps guide molecular-level research towards a more rational comprehension of their mechanisms. This highlights the importance of chemical perspective in deciphering the actions of toxic compounds and developing preventative or mitigative strategies (LoPachin & Gavin, 2015).
Pharmacological Activities of Aminophenoxazinones
Aminophenoxazinones, derived from the metabolism of different plant species, exhibit a range of pharmacological activities. They have been studied as potential anticancer drugs for various types of cancer, including gastric, colon cancer, glioblastoma, and melanoma. These compounds also show antibacterial, antifungal, antiviral, and antiparasitic activities, presenting themselves as compounds with high drug potential due to their activity levels and few adverse effects (Zorrilla et al., 2021).
Advanced Oxidation Processes for Degradation of Nitrogen-containing Compounds
The degradation of nitrogen-containing compounds, including amines and azo dyes, through advanced oxidation processes (AOPs) has been reviewed. These processes are effective in mineralizing recalcitrant nitrogen-containing compounds, enhancing the overall treatment efficacy. The review covers the degradation efficiencies, reaction mechanisms focusing on the attack of oxidants on N atoms, and the impact of various process parameters. AOPs provide a promising approach to treating water contaminated with nitrogen-containing hazardous compounds (Bhat & Gogate, 2021).
Eigenschaften
IUPAC Name |
N-(3-amino-2-methylphenyl)hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-4-5-9-13(16)15-12-8-6-7-11(14)10(12)2/h6-8H,3-5,9,14H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMXVCBYOXPYCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC1=CC=CC(=C1C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2-Amino-4-fluorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172588.png)


![2-[3-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172607.png)
![2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172608.png)

![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172636.png)




![4-[3-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172678.png)

![4-[4-(Tert-pentyl)phenoxy]-3-(trifluoromethyl)-phenylamine](/img/structure/B3172689.png)
